molecular formula C77H98O7 B14429311 5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol

5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol

Cat. No.: B14429311
M. Wt: 1135.6 g/mol
InChI Key: LYBDZEQTWCZQMC-UHFFFAOYSA-N
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Description

p-tert-Butylcalix7arene is a member of the calixarene family, which are cyclic oligomers derived from the condensation of para-substituted phenols and formaldehyde. These compounds are known for their unique bowl-shaped structures and ability to form host-guest complexes. p-tert-Butylcalix7arene, in particular, has seven phenolic units and is characterized by the presence of tert-butyl groups at the para positions of the phenolic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Butylcalix7arene typically involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature conditions. The process involves the formation of intermediate oligomers, which then undergo cyclization to form the final calixarene structure .

Industrial Production Methods: While the laboratory synthesis of p-tert-Butylcalix7arene is well-documented, industrial production methods are less common due to the complexity and specificity of the reaction conditions required. advancements in green chemistry, such as the use of microwave irradiation, have been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: p-tert-Butylcalix7arene can undergo various chemical reactions, including:

Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic groups results in quinones, while substitution reactions can yield a variety of functionalized calixarenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-tert-Butylcalix7arene is primarily based on its ability to form host-guest complexes. The compound’s bowl-shaped structure creates a cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the properties and reactivity of the guest molecules, making p-tert-Butylcalix7arene a versatile tool in various applications .

Comparison with Similar Compounds

Similar Compounds::

  • p-tert-Butylcalix4arene
  • p-tert-Butylcalix6arene
  • p-tert-Butylcalix8arene

Comparison: p-tert-Butylcalix7arene is unique among its counterparts due to its seven phenolic units, which provide a larger cavity for guest encapsulation compared to p-tert-Butylcalix4arene and p-tert-Butylcalix6arene. This larger cavity allows for the encapsulation of larger or multiple guest molecules, enhancing its utility in applications requiring higher binding capacities .

Properties

Molecular Formula

C77H98O7

Molecular Weight

1135.6 g/mol

IUPAC Name

5,11,17,23,29,35,41-heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol

InChI

InChI=1S/C77H98O7/c1-71(2,3)57-29-43-22-45-31-58(72(4,5)6)33-47(65(45)79)24-49-35-60(74(10,11)12)37-51(67(49)81)26-53-39-62(76(16,17)18)41-55(69(53)83)28-56-42-63(77(19,20)21)40-54(70(56)84)27-52-38-61(75(13,14)15)36-50(68(52)82)25-48-34-59(73(7,8)9)32-46(66(48)80)23-44(30-57)64(43)78/h29-42,78-84H,22-28H2,1-21H3

InChI Key

LYBDZEQTWCZQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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